1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3/c1-19-8-7-16-13(18)15-6-5-12(17)10-3-2-4-11(14)9-10/h2-4,9,12,17H,5-8H2,1H3,(H2,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOACBPPVVJHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCC(C1=CC(=CC=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structure is distinguished by its dual substitution:
- 2-Methoxyethyl group : Introduces ether functionality, balancing lipophilicity and solubility.
Key structural analogs and their differences :
- Electron-Withdrawing Groups: Compounds like 1-(4-cyanophenyl)-3-(3-chlorophenyl)urea (6f) exhibit higher yields (88.5%) compared to piperazine-containing analogs (77.7%) , suggesting cyanophenyl groups may stabilize intermediates during synthesis.
Physicochemical Properties
- Hydrophilicity : The hydroxypropyl group in the target compound likely increases water solubility compared to purely aromatic ureas (e.g., 1-(3-chloro-4-methylphenyl)-3-(3,4-dichlorophenyl)urea ).
- Lipophilicity : The 2-methoxyethyl group may enhance membrane permeability relative to hydroxylated analogs like S3 .
Pharmacological Implications
- Anion Binding : Ureas with hydroxyalkyl chains (e.g., S3 ) demonstrate anion-binding capabilities, a trait possibly shared by the target compound.
- Kinase Inhibition : Piperazine-thiazole ureas (e.g., 9f ) are explored for kinase modulation, but the target compound’s smaller size may favor different target selectivity.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to maximize yield and purity?
- Methodological Answer : Optimization involves controlling reaction parameters such as temperature (e.g., reflux at 65°C for 1 hour as in ), solvent selection (dimethyl sulfoxide or acetonitrile for solubility and kinetics ), and sequential purification steps (e.g., hexane washing to isolate solids ). Multi-step syntheses often require intermediates to be characterized via NMR or mass spectrometry to ensure fidelity before proceeding .
Q. What analytical techniques are most effective for confirming structural integrity and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for verifying functional groups (e.g., urea linkages, aromatic substituents), while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy can identify carbonyl groups in the urea moiety. Purity is assessed via high-performance liquid chromatography (HPLC) or melting point analysis .
Q. How do researchers select solvent systems for reactions involving this compound?
- Methodological Answer : Solvent choice depends on polarity and compatibility with reactive intermediates. For example, acetonitrile is often used for its inertness in nucleophilic substitutions, while DMSO facilitates reactions requiring polar aprotic conditions . Solubility tests at varying temperatures help identify optimal conditions .
Advanced Research Questions
Q. How can computational methods improve reaction pathway design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction energetics, reducing trial-and-error experimentation. Tools like reaction path search algorithms, combined with machine learning, can prioritize viable synthetic routes . For example, ICReDD’s approach integrates computational predictions with experimental validation to accelerate discovery .
Q. What strategies address discrepancies in biological activity data across experimental models?
- Methodological Answer : Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and rigorous statistical analysis (e.g., Design of Experiments [DOE] to control variables ) are critical. Meta-analyses of structure-activity relationship (SAR) studies can identify confounding factors, such as substituent effects (e.g., trifluoromethyl groups enhancing bioactivity ).
Q. How do substituents (e.g., 3-chlorophenyl, 2-methoxyethyl) influence reactivity and bioactivity?
- Methodological Answer : Substituent effects are studied via SAR by preparing analogs with systematic modifications. For instance:
- Electron-withdrawing groups (e.g., Cl on phenyl rings) increase electrophilicity, affecting reaction kinetics .
- Methoxy groups enhance solubility and bioavailability by modulating lipophilicity .
Computational docking studies can predict interactions with biological targets (e.g., enzymes or receptors) .
Q. What experimental designs minimize resource use while exploring reaction variables?
- Methodological Answer : DOE (e.g., factorial or response surface designs) systematically varies parameters (temperature, solvent ratio, catalyst loading) to identify significant factors with minimal experiments. For example, a Central Composite Design optimizes yield while assessing interactions between variables .
Data and Contradiction Analysis
Q. How should researchers handle conflicting data in solubility or stability studies?
- Methodological Answer : Replicate experiments under controlled conditions (humidity, temperature) and validate via multiple techniques (e.g., dynamic light scattering for aggregation, Karl Fischer titration for hygroscopicity). If discrepancies persist, cross-lab collaboration and open-data platforms ensure reproducibility .
Q. What approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer : Use knockout models (e.g., CRISPR-edited cells) to confirm target specificity. Isotopic labeling (e.g., ¹⁴C-tagged urea groups) tracks metabolic pathways, while fluorescence microscopy localizes cellular interactions .
Tables: Key Methodological Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
